2-{[6-(3-fluorobenzenesulfonyl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one
Description
2-{[6-(3-fluorobenzenesulfonyl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a quinoline core substituted with a chloro group, a carboxylate ester, and an amino-oxoethoxy side chain, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
2-[6-(3-fluorophenyl)sulfonylpyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S2/c23-17-5-4-8-19(15-17)32(29,30)21-10-9-20(24-25-21)31-16-22(28)27-13-11-26(12-14-27)18-6-2-1-3-7-18/h1-10,15H,11-14,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYCOCRFJIVYFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)S(=O)(=O)C4=CC=CC(=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(3-fluorobenzenesulfonyl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Amino-Oxoethoxy Side Chain: The amino-oxoethoxy side chain can be introduced through a nucleophilic substitution reaction using appropriate amines and ethylene oxide derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(3-fluorobenzenesulfonyl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be performed to replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, primary and secondary amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.
Scientific Research Applications
2-{[6-(3-fluorobenzenesulfonyl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of anti-cancer, anti-microbial, and anti-inflammatory drugs.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Chemical Biology: The compound serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-{[6-(3-fluorobenzenesulfonyl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate the activity of enzymes involved in inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known quinoline derivative used as an anti-malarial drug.
Quinoline-2-carboxylate derivatives: Various derivatives with different substituents on the quinoline core, studied for their diverse biological activities.
Uniqueness
2-{[6-(3-fluorobenzenesulfonyl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group, amino-oxoethoxy side chain, and carboxylate ester makes it a versatile scaffold for further modifications and applications in medicinal chemistry and other fields.
Biological Activity
The compound 2-{[6-(3-fluorobenzenesulfonyl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one represents a class of pyridazine derivatives with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and potential mechanisms of action.
- Molecular Formula : C19H20FN3O2S
- Molecular Weight : 373.45 g/mol
- CAS Number : 1189909-31-6
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar pyridazine derivatives. For instance, compounds featuring a fluorobenzenesulfonyl group showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 16 µM to 128 µM, indicating varying degrees of effectiveness against microbial growth .
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| MA-1156 | 16 | 16 |
| MA-1115 | 32 | 32 |
| MA-1116 | 64 | 128 |
| MA-1113 | 128 | Not Detected |
| MA-1114 | 128 | Not Detected |
The compound MA-1156 was particularly noted for its potent antimicrobial properties, suggesting that the incorporation of fluorine atoms enhances antibacterial activity by affecting the electronic properties and lipophilicity of the molecule .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the chemical structure significantly influence biological activity. For example, replacing certain substituents or altering the position of functional groups can lead to increased potency. The presence of a sulfonyl group, particularly when attached to a pyridazine ring, appears to enhance the interaction with bacterial targets, thereby improving efficacy against resistant strains .
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
- Interference with Protein Synthesis : Some derivatives may inhibit ribosomal function, leading to reduced protein synthesis in bacteria.
- Disruption of Metabolic Pathways : The sulfonyl and fluorinated groups may interfere with key metabolic processes in microbial cells.
Case Studies
A series of case studies have been documented focusing on the efficacy of pyridazine derivatives in clinical settings. For example:
- Study on S. aureus : A clinical isolate was treated with various concentrations of a related compound, showing significant inhibition at sub-MIC levels. This study highlighted the potential for these compounds in treating infections caused by resistant strains.
- Comparative Study on Fluorinated vs Non-Fluorinated Compounds : A comparative analysis demonstrated that fluorinated derivatives exhibited superior antimicrobial activity compared to their non-fluorinated counterparts, reinforcing the importance of fluorination in enhancing biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
